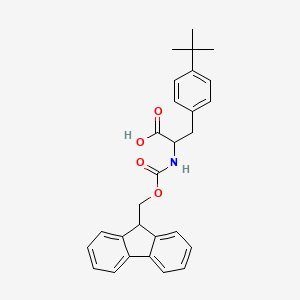

FMOC-DL-4-tert-butyl-PHE

描述

Contextualizing Fmoc-DL-4-tert-butyl-PHE as a Key Building Block in Peptide Synthesis

Fmoc-DL-4-tert-butyl-phenylalanine serves as a fundamental component in the assembly of peptides, particularly within the framework of solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com SPPS is a cornerstone of modern peptide science, allowing for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. lgcstandards.com This methodology simplifies the purification process, as reagents and by-products can be removed by simple washing steps. lgcstandards.com

The utility of Fmoc-DL-4-tert-butyl-phenylalanine lies in its unique structure. It incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which temporarily protects the alpha-amino group of the amino acid. altabioscience.com This protection is crucial to prevent unwanted side reactions and polymerization during the peptide coupling process, ensuring that the desired peptide bond is formed selectively. altabioscience.com The tert-butyl group attached to the phenyl ring of phenylalanine enhances the solubility and stability of the molecule, which can be advantageous in the synthesis of complex peptides. chemimpex.comchemimpex.com This modification can lead to improved yields and purity of the final peptide product. chemimpex.com

The racemic nature of this compound, meaning it is a mixture of both D- and L-isomers, provides a source for both stereoisomers, which can be separated or used as a mixture depending on the specific research application. The individual isomers, Fmoc-D-4-tert-butyl-phenylalanine and Fmoc-L-4-tert-butyl-phenylalanine, are key building blocks for creating peptides with specific three-dimensional structures and biological activities. chemimpex.comchemimpex.com

Interactive Data Table: Properties of Fmoc-4-tert-butyl-phenylalanine Isomers

| Property | Fmoc-L-4-tert-butyl-phenylalanine | Fmoc-D-4-tert-butyl-phenylalanine |

| Synonyms | Fmoc-L-Phe(4-tBu)-OH, Fmoc-p-tBu-L-Phe-OH | Fmoc-D-Phe(4-tBu)-OH, Fmoc-p-tBu-D-Phe-OH |

| CAS Number | 213383-02-9 chemimpex.com | 252049-14-2 chemimpex.com |

| Molecular Formula | C₂₈H₂₉NO₄ chemimpex.com | C₂₈H₂₉NO₄ chemimpex.com |

| Molecular Weight | 443.56 chemimpex.com | 443.56 chemimpex.com |

| Appearance | Off-white solid chemimpex.com | White solid chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com | ≥ 95% (HPLC) chemimpex.com |

| Storage Conditions | 0-8 °C chemimpex.com | 0-8 °C chemimpex.com |

Significance of the Fmoc/tBu Strategy in Modern Peptide Science

The use of Fmoc-DL-4-tert-butyl-phenylalanine is intrinsically linked to the Fmoc/tBu (tert-butyl) strategy, a dominant approach in solid-phase peptide synthesis. nih.govrsc.org This strategy is prized for its mild reaction conditions and orthogonality, which refers to the use of protecting groups that can be removed under different chemical conditions without affecting each other. csic.esiris-biotech.de

In the Fmoc/tBu strategy, the temporary N-terminal Fmoc group is base-labile, meaning it can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de This deprotection step reveals a free amino group on the growing peptide chain, ready for the next coupling reaction. altabioscience.com

Concurrently, the side-chain protecting groups, such as the tert-butyl (tBu) group, are acid-labile. iris-biotech.de These groups shield the reactive functionalities of certain amino acid side chains throughout the synthesis. altabioscience.com For instance, the hydroxyl groups of serine and threonine, and the carboxyl groups of aspartic and glutamic acid are often protected as tert-butyl ethers or esters. iris-biotech.depeptide.com These tBu groups, along with the bond linking the peptide to the resin, are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously at the end of the synthesis by treatment with a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.comcsic.es

This orthogonal protection scheme offers a significant advantage over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies more heavily on the use of strong acids at each deprotection step and for final cleavage. csic.esnih.gov The milder conditions of the Fmoc/tBu strategy are more compatible with the synthesis of sensitive or modified peptides and have contributed to its widespread adoption in both academic research and industrial production of therapeutic peptides. altabioscience.comnih.gov The efficiency and versatility of the Fmoc/tBu strategy have made it a highly valuable tool for life science research, enabling the rapid synthesis of peptides, including those with over 50 amino acid residues. altabioscience.com

Overview of Stereoisomeric Forms (L- and D-Isomers) and Their Synthetic Implications

The stereochemistry of amino acids is a critical determinant of the structure and function of peptides. Naturally occurring amino acids are predominantly in the L-configuration. However, the incorporation of their synthetic D-isomers into peptide chains can have profound effects on the resulting peptide's properties. chemimpex.comchemimpex.com Fmoc-DL-4-tert-butyl-phenylalanine provides access to both the L- and D-forms of this non-canonical amino acid.

Fmoc-L-4-tert-butyl-phenylalanine is used to introduce the L-isomer into a peptide sequence. chemimpex.com Its incorporation can enhance the solubility and stability of the resulting peptide due to the bulky tert-butyl group. chemimpex.com This can be particularly useful in the development of peptide-based therapeutics, where improved biophysical properties are often desired. chemimpex.com For example, it has been used in the synthesis of inhibitors of platelet aggregation. medchemexpress.com

Fmoc-D-4-tert-butyl-phenylalanine , the D-enantiomer, is a valuable tool for creating peptides with altered biological activity and increased stability against enzymatic degradation. chemimpex.com Proteases, the enzymes that break down peptides in the body, are highly specific for L-amino acid residues. By incorporating D-amino acids, researchers can design peptides that are more resistant to proteolysis, leading to a longer in vivo half-life. The introduction of D-isomers can also induce specific secondary structures, such as beta-turns, which can be crucial for biological activity. This makes Fmoc-D-4-tert-butyl-phenylalanine a significant building block in drug development and protein engineering. chemimpex.com

The synthetic implications of using either the L- or D-isomer are significant. The choice of stereoisomer directly influences the three-dimensional conformation of the peptide, which in turn dictates its interaction with biological targets. Therefore, the availability of both Fmoc-L- and Fmoc-D-4-tert-butyl-phenylalanine allows for the systematic exploration of structure-activity relationships in peptide design.

Structure

3D Structure

属性

IUPAC Name |

3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEORFXNCSRZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Employing Fmoc Dl 4 Tert Butyl Phe

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu protection scheme is the predominant strategy for preparing peptides for research and pharmaceutical applications. nih.gov The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. du.ac.inresearchgate.net The cycle consists of anchoring the first amino acid, followed by repetitive steps of Nα-Fmoc deprotection and coupling of the subsequent amino acid until the desired sequence is assembled. du.ac.inresearchgate.net

The choice of solid support is a critical first step in SPPS, as the resin acts as the C-terminal protecting group and its properties influence reaction efficiency. researchgate.netacs.org The selection depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide). uci.edu

Resins for Peptide Acids : For synthesizing peptides with a C-terminal carboxylic acid, acid-labile resins are employed. The 2-chlorotrityl chloride (2-CTC) resin is highly favored because it allows for the cleavage of the completed peptide under very mild acidic conditions (e.g., 1-5% TFA), which preserves the acid-labile side-chain protecting groups like tBu, thereby yielding fully protected peptide fragments. acs.orguci.edu Wang resin is another common choice, though it requires stronger acid conditions (e.g., 95% TFA) for cleavage, which simultaneously removes the side-chain protectors. seplite.compeptide.com Other options include the super acid-sensitive SASRIN resin and linkers like HMPB. acs.org

Resins for Peptide Amides : To obtain peptides with a C-terminal amide, resins such as Rink Amide are used. uci.edupeptide.com These resins feature a linker that, upon cleavage with strong acid (e.g., TFA), releases the peptide as a C-terminal amide. researchgate.netpeptide.com

The initial immobilization or "loading" of the first amino acid, such as Fmoc-DL-4-tert-butyl-PHE, onto the resin is a crucial step. For hydroxyl-functionalized resins like Wang or 2-CTC, the Fmoc-amino acid is typically attached via an ester linkage. This is often achieved using a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com For trityl-based resins, loading can be accomplished by reacting the resin with the Fmoc-amino acid in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). du.ac.in

The removal of the temporary Nα-Fmoc protecting group is a repetitive and critical step in the SPPS cycle, exposing the N-terminal amine for the subsequent coupling reaction. du.ac.innih.gov Incomplete deprotection leads to the formation of deletion sequences, which are challenging to separate from the target peptide. nih.gov

A variety of basic reagents have been evaluated for their efficiency in Fmoc removal. The ideal reagent should rapidly and completely remove the Fmoc group without causing deleterious side reactions. nih.govscielo.org.mx

Piperidine (B6355638) (PP) : A 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most commonly used and well-documented reagent for Fmoc deprotection. du.ac.inuci.eduscielo.org.mx It acts as both the base to initiate the cleavage and the nucleophile to trap the dibenzofulvene (DBF) byproduct. scielo.org.mxrsc.org

4-Methylpiperidine (4MP) : This derivative is an effective alternative to piperidine. scielo.org.mxresearchgate.net Studies have shown that its reaction rate is comparable to or even slightly faster than piperidine. scielo.org.mx A significant advantage of 4MP is that it is not a controlled substance and is considered less toxic, making it a favorable substitute. nih.govscielo.org.mx

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : DBU is a very strong (pKa ~13.5 in MeCN), non-nucleophilic base that removes the Fmoc group much more rapidly than piperidine. peptide.comrsc.org However, because it is non-nucleophilic, it cannot trap the electrophilic DBF byproduct, which can then react with the newly deprotected amine. rsc.orggoogle.com Therefore, DBU is typically used in low concentrations (e.g., 2%) in combination with a nucleophilic scavenger, such as piperidine, piperazine (B1678402), or a thiol. peptide.comrsc.orgresearchgate.netlookchem.com

Piperazine (PZ) : Piperazine has been investigated as a scavenger and deprotecting agent. When combined with DBU, it provides a very rapid and efficient deprotection cocktail. rsc.orglookchem.com A solution of 5% piperazine with 2% DBU in DMF has been shown to be faster than 20% piperidine. rsc.org

| Deprotection Reagent | Concentration in DMF | Half-Life (t1/2) | Notes |

|---|---|---|---|

| Piperidine | 20% | 7s | Standard reagent; acts as base and scavenger. rsc.orglookchem.com |

| Piperazine + DBU | 5% + 0.5% | 12s | DBU acts as the primary base, while piperazine acts as the DBF scavenger. Kinetics are DBU concentration-dependent. rsc.orglookchem.com |

| Piperazine + DBU | 5% + 1% | 7s | |

| Piperazine + DBU | 5% + 2% | 4s |

The cleavage of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. rsc.org

Proton Abstraction : The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base (e.g., piperidine). This is the rate-determining step. rsc.org

Elimination & Scavenging : The resulting carbanion is unstable and rapidly undergoes β-elimination, releasing the free amine of the peptide and the highly reactive electrophile, dibenzofulvene (DBF). rsc.org A nucleophilic secondary amine (the "scavenger," which is often the base itself, like piperidine) then traps the DBF via a Michael-type addition, forming a stable adduct that is easily washed away. scielo.org.mx

This scavenging step is crucial to prevent the polymerization of DBF or its reaction with the N-terminal amine of the peptide chain, which would terminate chain elongation. rsc.orggoogle.com

The efficiency of Fmoc removal is influenced by several factors, including the concentration of the basic reagent, reaction time, and the peptide sequence itself. scielo.org.mx Standard protocols often involve treating the resin with a 20% piperidine/DMF solution for a period of 10 to 20 minutes, sometimes split into two shorter treatments. du.ac.in For sterically hindered amino acids or during the synthesis of long or aggregation-prone sequences, incomplete deprotection can occur. scielo.org.mx In such "difficult" cases, using a stronger base system like DBU/piperazine or increasing the reaction time or temperature can improve the deprotection yield. peptide.comrsc.org However, prolonged exposure to basic conditions can increase the risk of side reactions like aspartimide formation, especially with aspartic acid residues. peptide.com

Following Nα-Fmoc deprotection, the next Fmoc-protected amino acid is introduced to form a new peptide bond. This reaction requires the activation of the C-terminal carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. uniurb.it The choice of coupling reagent is critical for ensuring a rapid and complete reaction while minimizing side reactions, particularly racemization of the activated amino acid. acs.orgpeptide.com

The two main classes of coupling reagents used in modern Fmoc-SPPS are carbodiimides and onium salts.

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) is widely used in SPPS because its urea (B33335) byproduct is soluble in common solvents like DMF and can be easily washed away. peptide.com Carbodiimide activation alone can lead to significant racemization. peptide.com To suppress this, an additive is always used.

Additives : 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 7-aza-1-hydroxybenzotriazole (HOAt), were the classical additives. acs.orgpeptide.com They react with the activated amino acid to form an active ester intermediate that couples with minimal racemization. peptide.com More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has become the additive of choice, as it provides high reactivity and suppression of racemization, while being non-explosive, unlike HOBt. nih.govacs.org A typical coupling cocktail consists of the Fmoc-amino acid, DIC, and OxymaPure. nih.gov

Onium (Aminium/Uronium) Salts : These reagents are pre-formed combinations of a coupling additive (like HOBt or HOAt) and a carbodiimide-like structure, resulting in highly efficient, standalone coupling agents. peptide.com They generally promote faster coupling reactions than carbodiimide/additive mixtures.

HBTU/HATU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular onium salt reagents. nih.govpeptide.com HATU, which is based on the more reactive HOAt, is particularly effective for coupling sterically hindered amino acids and for minimizing racemization. peptide.compsu.edu These reagents require the presence of a non-nucleophilic base, such as DIEA or 2,4,6-collidine, to neutralize the protonated amine on the resin and to facilitate the reaction. nih.govuci.edu

HCTU/COMU : Newer generations of reagents include HCTU (based on 6-Cl-HOBt) and COMU (an uronium salt based on OxymaPure), which offer very high reactivity and efficiency. acs.org

| Acronym | Full Name | Class | Key Features |

|---|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Used with an additive (e.g., HOBt, OxymaPure) to suppress racemization. peptide.comnih.gov |

| HOBt | 1-Hydroxybenzotriazole | Additive | Classic additive to prevent racemization; has explosive properties. acs.orgpeptide.com |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | Additive | Modern, non-explosive, and highly efficient additive. nih.govacs.org |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient, general-purpose coupling reagent based on HOBt. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly reactive reagent based on HOAt; excellent for hindered couplings. peptide.compsu.edu |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Highly reactive, modern reagent based on OxymaPure. acs.org |

Peptide Bond Formation: Coupling Reagent Systems

Comparative Analysis of Carbodiimide-Based Coupling Agents (e.g., DIC, DCC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are well-established reagents for promoting the formation of peptide bonds. globalresearchonline.net While both are effective, their applications differ based on the synthesis phase. DCC is often favored in solution-phase synthesis because the byproduct, dicyclohexylurea, is largely insoluble in most organic solvents and precipitates, simplifying its removal. globalresearchonline.net However, this insolubility makes DCC unsuitable for solid-phase peptide synthesis (SPPS), as the precipitated urea can clog the resin. peptide.com

For SPPS, DIC is the preferred carbodiimide. The resulting diisopropylurea byproduct is more soluble in common solvents like N,N-dimethylformamide (DMF), allowing it to be easily washed away from the resin-bound peptide. peptide.comnih.gov The use of carbodiimides, however, is not without challenges. A significant drawback is their propensity to cause partial racemization of the activated amino acid. peptide.com To suppress this side reaction, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with the carbodiimide. peptide.comnih.gov The combination of DIC and HOBt has been shown to be effective in minimizing racemization during the coupling of amino acids in SPPS. nih.gov

| Coupling Agent | Primary Application Phase | Byproduct Solubility | Key Considerations |

| DCC | Solution-Phase | Low | Byproduct precipitates, facilitating removal. Unsuitable for SPPS. |

| DIC | Solid-Phase | High | Soluble byproduct is easily washed from the resin. |

Mitigation of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a critical concern in peptide synthesis. The risk is particularly high for certain amino acids and during the activation step of the coupling reaction. Several strategies are employed to minimize this undesirable side reaction.

The most common approach is the use of additives with the coupling reagent. 1-Hydroxybenzotriazole (HOBt) and its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), are frequently used. peptide.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species. peptide.com OxymaPure, the leaving group associated with COMU, also serves as an effective racemization suppressant due to its acidic nature. researchgate.net

In some cases, particularly with sensitive amino acids, the addition of a copper(II) salt, such as CuCl₂, to a DIC/HOBt coupling protocol has been shown to effectively eliminate racemization. peptide.comnih.gov The choice of base can also influence the extent of racemization. While tertiary amines like N,N-diisopropylethylamine (DIEA) are commonly used, their basicity can sometimes promote racemization. peptide.com Careful control of the amount and type of base is therefore crucial.

Recent research has also highlighted the effectiveness of certain coupling reagents in minimizing epimerization. For instance, in the synthesis of a complex peptide, TDBTU was found to produce significantly less epimerization compared to PyBOP, HBTU, and HATU. peptide.com

Optimization of Washing and Solvent Cycling Protocols

Washing steps are a cornerstone of solid-phase peptide synthesis, essential for removing excess reagents and byproducts after each coupling and deprotection cycle. peptide.comluxembourg-bio.com The efficiency of these washes directly impacts the purity of the final peptide. N,N-dimethylformamide (DMF) is the most commonly used solvent for washing due to its excellent solvating properties for both the peptide-resin and the reagents. mdpi.com

A typical washing protocol after a coupling or deprotection step involves multiple cycles of adding the solvent, gently agitating the resin, and then removing the solvent by filtration. luxembourg-bio.com The number of washes is critical; insufficient washing can leave behind impurities, while excessive washing increases solvent consumption and waste generation.

Recent efforts have focused on making these protocols more sustainable. One approach involves recycling the solvent from the final washes of one step to be used in the initial washes of the subsequent cycle. mdpi.com This strategy has been shown to significantly reduce DMF consumption without compromising the quality of the synthesized peptide. mdpi.com Another "in-situ" Fmoc removal protocol eliminates the washing step after coupling altogether. researchgate.net In this method, the deprotection agent is added directly to the coupling reaction mixture. To ensure complete removal of the base, subsequent washes may incorporate an acidic additive like OxymaPure. researchgate.net

Solution-Phase Peptide Synthesis Approaches and Adaptations

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides. globalresearchonline.netsci-hub.se In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent.

The coupling reagents used in solution-phase synthesis are often the same as those used in SPPS, including carbodiimides like DCC and uronium/phosphonium reagents. globalresearchonline.net DCC is particularly useful in this context because the insoluble dicyclohexylurea byproduct can be easily removed by filtration. globalresearchonline.net

A significant challenge in solution-phase synthesis is the purification of the product after each step, which typically involves extraction, precipitation, or chromatography. This can be time-consuming and may lead to product loss. To address this, strategies have been developed to improve the solubility of protected peptides and facilitate purification. One such approach involves the use of bulky, hydrophobic silyl (B83357) ester protecting groups for the C-terminus, which can enhance the solubility of the peptide in organic solvents. sci-hub.se

Fragment condensation is a powerful solution-phase strategy where smaller, protected peptide fragments, often synthesized via SPPS, are coupled together. acs.org This approach can be more efficient for the synthesis of very long peptides. However, the coupling of peptide fragments is often more challenging than single amino acid couplings and carries a higher risk of racemization at the C-terminal residue of the activating fragment. Therefore, the choice of coupling reagent and conditions is critical to the success of this strategy. sigmaaldrich.com

Advanced Applications and Structural Modifications with Fmoc Dl 4 Tert Butyl Phe

Site-Specific Incorporation of 4-tert-butyl-Phenylalanine Derivatives

The site-specific incorporation of unnatural amino acids like 4-tert-butyl-phenylalanine into a peptide sequence allows for the precise modification of its properties. This is often achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, where the Fmoc group serves as a temporary protector of the α-amino group. seplite.comcsic.es The tert-butyl group on the phenylalanine side chain enhances the hydrophobicity and steric bulk at a specific position, which can be crucial for modulating peptide-protein interactions and improving metabolic stability. mdpi.org

The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain on a solid support. nih.govnih.gov The use of Fmoc-DL-4-tert-butyl-PHE as a building block allows for its insertion at any desired position in the peptide sequence. chemimpex.com This method provides a high degree of control over the final peptide structure, enabling the systematic study of structure-activity relationships.

For instance, the introduction of a 4-tert-butyl-phenylalanine residue can be used to probe hydrophobic binding pockets in receptors or enzymes. mdpi.org The bulky tert-butyl group can also restrict the conformational flexibility of the peptide backbone, leading to more defined secondary structures.

A key advantage of the Fmoc/tBu strategy is its compatibility with a wide range of functional groups, allowing for the synthesis of complex and modified peptides. researchgate.net The mild cleavage conditions used to remove the Fmoc group (typically with piperidine) preserve the integrity of the acid-labile side-chain protecting groups and the final peptide. seplite.comcsic.es

Synthetic Pathways for N-Terminal Peptide Functionalization

The N-terminus of a peptide is a common site for modification to enhance its therapeutic properties, such as stability, cell permeability, and receptor affinity. nih.gov When a peptide contains a 4-tert-butyl-phenylalanine residue, various N-terminal functionalization strategies can be employed.

One common approach is N-terminal acylation, where a fatty acid or another acyl group is attached to the free amino group of the N-terminal amino acid. This modification can increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes.

Another strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. PEGylation can increase the hydrodynamic volume of the peptide, reducing its renal clearance and extending its in vivo half-life. The N-terminal amino group provides a convenient handle for PEGylation, often through the formation of an amide bond.

Furthermore, the N-terminus can be modified with various reporter groups, such as fluorescent dyes or biotin, to facilitate the study of the peptide's localization and interactions. chemimpex.com These modifications are typically performed after the completion of the solid-phase synthesis and cleavage from the resin.

Site-selective modification of the N-terminus can also be achieved through methods like reductive alkylation using aldehydes. researchgate.net This approach allows for the introduction of a wide variety of functional groups with high selectivity for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) residues. nih.gov

| Modification | Reagent/Method | Purpose |

| Acylation | Fatty acid, Acetic anhydride | Increase lipophilicity, mimic natural modifications |

| PEGylation | Activated PEG | Improve pharmacokinetic profile, reduce clearance |

| Biotinylation | NHS-biotin | Enable affinity purification and detection |

| Fluorescent Labeling | Fluorescent dye NHS ester | Facilitate imaging and binding studies |

| Reductive Alkylation | Aldehyde, reducing agent | Site-selective introduction of various functional groups |

Methodologies for C-Terminal Peptide Derivatization

The C-terminus of a peptide offers another valuable site for modification to alter its properties. jpt.com The presence of a 4-tert-butyl-phenylalanine residue within the peptide chain does not generally interfere with standard C-terminal derivatization techniques.

A frequent modification is C-terminal amidation, which neutralizes the negative charge of the carboxyl group and can increase the peptide's resistance to carboxypeptidases, thereby enhancing its in vivo stability. jpt.com This is often achieved by using a Rink amide resin during solid-phase synthesis. mdpi.com

The C-terminus can also be modified to form esters or thioesters. nih.gov Peptide thioesters are particularly useful as intermediates in native chemical ligation (NCL), a powerful technique for synthesizing large proteins by joining smaller peptide fragments. nih.govnih.gov

Furthermore, the C-terminal carboxyl group can be reduced to an alcohol or converted to other functional groups through various chemical transformations. These modifications can be used to introduce probes, linkers for conjugation to other molecules, or to modulate the peptide's biological activity. nih.gov For instance, photoredox-mediated decarboxylative functionalization offers a selective method for C-terminal modification. princeton.edu

| Derivatization | Method | Application |

| Amidation | Use of amide resin (e.g., Rink Amide) | Increase stability, mimic natural peptides |

| Esterification | Reaction with alcohol | Prodrug design, modify solubility |

| Thioester formation | Use of specific linkers or post-synthesis modification | Native Chemical Ligation (NCL) for protein synthesis |

| Reduction to alcohol | Use of reducing agents | Introduce new functional groups, alter properties |

Strategies for Side Chain Engineering and Modification

While the tert-butyl group of 4-tert-butyl-phenylalanine is generally considered chemically inert, the aromatic ring provides a potential site for further modification. However, direct modification of the phenyl ring in a completed peptide is challenging due to the need for high selectivity. A more common approach is to synthesize the desired modified 4-tert-butyl-phenylalanine derivative first and then incorporate it into the peptide chain using SPPS.

For instance, additional functional groups could be introduced onto the phenyl ring to create photo-crosslinkers, fluorescent probes, or handles for bioconjugation. The bulky tert-butyl group can also influence the reactivity of neighboring residues by creating a specific steric environment.

In the context of peptidomimetics, the 4-tert-butyl-phenylalanine side chain can be a key pharmacophore that is retained while other parts of the peptide are modified to improve drug-like properties. mdpi.org Strategies for constraining the side-chain conformation of aromatic amino acids can also be applied to further refine the peptide's structure and activity. nih.gov

Construction of Complex Peptide Architectures

The unique properties of this compound can be advantageous in the synthesis of complex peptide structures, such as cyclic peptides and long sequences.

Cyclic peptides often exhibit enhanced stability and receptor affinity compared to their linear counterparts. The incorporation of 4-tert-butyl-phenylalanine can influence the preferred conformation of the cyclic structure. Lactam bridges, formed between the side chains of acidic and basic amino acids (e.g., aspartic acid and lysine), are a common method for cyclization. nih.govnih.gov

The synthesis of such cyclic peptides is typically performed on a solid support. scispace.com The linear peptide containing this compound and the residues to be cyclized is first assembled. After selective deprotection of the side chains that will form the lactam bridge, the cyclization is carried out on the resin before cleaving the final product. nih.gov

The bulky tert-butylphenyl side chain can act as a conformational constraint, potentially favoring a specific turn structure that facilitates the cyclization reaction. This can lead to higher yields and a more defined final structure.

| Cyclization Strategy | Key Residues | Common Reagents |

| Head-to-tail | N-terminal amine, C-terminal carboxyl | HBTU, HATU, PyBOP |

| Side-chain to side-chain (Lactam) | Asp/Glu and Lys/Orn | PyAOP, DPPA |

| Side-chain to N-terminus | N-terminal amine, Asp/Glu side-chain | Coupling reagents |

| Side-chain to C-terminus | C-terminal carboxyl, Lys/Orn side-chain | Coupling reagents |

The synthesis of long peptide sequences can be challenging due to problems such as aggregation and incomplete reactions during SPPS. chempep.com The incorporation of bulky, hydrophobic residues like 4-tert-butyl-phenylalanine can sometimes exacerbate these issues by promoting interchain aggregation.

However, the use of this compound can also be beneficial in certain contexts. The steric hindrance of the tert-butyl group may disrupt regular secondary structures like beta-sheets that are often responsible for aggregation.

To overcome the challenges of synthesizing long peptides containing such residues, several strategies can be employed:

Optimized Coupling Reagents: Using highly efficient coupling reagents like HATU or HCTU can improve the efficiency of peptide bond formation, especially for sterically hindered amino acids.

Microwave-Assisted SPPS: Microwave irradiation can accelerate both the coupling and deprotection steps, reducing reaction times and potentially minimizing aggregation.

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can temporarily disrupt secondary structure formation and improve solvation of the growing peptide chain.

Solvent Choice: The choice of solvent can have a significant impact on peptide solubility and aggregation. Solvents like N,N-dimethylformamide (DMF) are standard, but alternatives or additives may be necessary for difficult sequences. researchgate.net

The successful synthesis of long and complex peptides containing 4-tert-butyl-phenylalanine relies on a careful optimization of the SPPS protocol to address the specific challenges posed by the sequence.

Role in Combinatorial Peptide Library Generation

The incorporation of non-proteinogenic amino acids is a key strategy in the generation of combinatorial peptide libraries to expand their chemical diversity and improve their pharmacological properties. This compound, a derivative of phenylalanine, serves as a valuable building block in this context, offering unique structural and physicochemical characteristics that can significantly influence the properties of the resulting peptide library.

The use of this compound in combinatorial peptide library synthesis, typically performed via the split-and-mix method on a solid support, introduces a bulky, hydrophobic moiety into the peptide sequence. This modification can lead to the discovery of peptides with novel binding affinities and specificities.

Key Contributions of this compound in Peptide Libraries:

Increased Diversity: The inclusion of non-proteinogenic amino acids like 4-tert-butyl-phenylalanine dramatically increases the structural and functional diversity of a peptide library beyond that achievable with the 20 canonical amino acids. This expansion of chemical space enhances the probability of identifying lead compounds with desired biological activities.

Enhanced Stability: The tert-butyl group on the phenyl ring can provide steric hindrance, which may protect the peptide backbone from enzymatic degradation, thereby increasing the in vivo stability of hit peptides identified from the library.

Improved Binding Affinity: The bulky and hydrophobic nature of the tert-butylphenyl group can facilitate strong hydrophobic interactions with target proteins, potentially leading to peptides with high binding affinity and specificity. The unique shape of this residue can also allow for interactions with binding pockets that are not effectively targeted by natural amino acid side chains.

Research Findings:

While specific research studies exhaustively detailing the use of this compound in large-scale combinatorial libraries are not extensively documented in publicly available literature, the principles of its application can be inferred from studies involving other bulky and non-proteinogenic amino acids. Research in combinatorial chemistry has consistently shown that the incorporation of such unique building blocks is a powerful strategy for the discovery of novel peptide-based therapeutics.

The synthesis of these libraries follows established solid-phase peptide synthesis (SPPS) protocols, where the Fmoc protecting group is removed at each cycle to allow for the coupling of the next amino acid. The compatibility of this compound with standard SPPS chemistries makes it a straightforward component to integrate into automated synthesis platforms for library generation.

Table of Compound Properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C₂₈H₂₉NO₄ | 443.54 | Fmoc-protected amino acid with a bulky hydrophobic side chain. |

| Phenylalanine | C₉H₁₁NO₂ | 165.19 | Natural aromatic amino acid. |

Challenges and Optimization in Peptide Synthesis Utilizing Fmoc Dl 4 Tert Butyl Phe

Solvation and Aggregation Phenomena in Peptide Elongation

One of the most significant challenges in SPPS, particularly when using hydrophobic and bulky amino acids like 4-tert-butyl-PHE, is peptide aggregation. peptide.comacs.org As the peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can cause the peptide-resin to collapse, leading to poor solvation and making the reactive N-terminus inaccessible to incoming reagents. luxembourg-bio.com

This phenomenon results in slow and incomplete coupling and deprotection reactions, leading to low yields and a range of difficult-to-remove impurities. luxembourg-bio.comacs.org The hydrophobic nature of the tert-butylphenyl group can significantly contribute to this tendency to aggregate.

Strategies to Overcome Aggregation:

Solvent Choice: Switching from standard solvents like DMF to more polar, "chaotropic" solvents such as N-methylpyrrolidone (NMP) or adding DMSO can help disrupt secondary structures and improve solvation. peptide.com

Elevated Temperature: Performing coupling reactions at a higher temperature can provide enough energy to disrupt aggregates and increase reaction rates. peptide.com

Chaotropic Salts: The addition of chaotropic salts like LiCl can interfere with hydrogen bonding and break up aggregates. peptide.com

Backbone Protection: Incorporating backbone-protecting groups like Hmb or Dmb at regular intervals (e.g., every 6-7 residues) physically prevents the formation of the hydrogen bonds that lead to aggregation. peptide.com

Pseudoprolines: Using pseudoproline dipeptides, which are derivatives of serine or threonine, introduces a "kink" into the peptide backbone that effectively disrupts the formation of β-sheet structures. peptide.com

| Strategy | Action | Result | Reference(s) |

| Chaotropic Solvents/Additives | Use of NMP, DMSO, or salts like LiCl. | Disrupts secondary structures and improves reagent access. | peptide.com |

| Elevated Temperature Coupling | Increases kinetic energy of the system. | Helps to break up aggregates and speed up slow reactions. | peptide.com |

| Backbone Protection (Hmb/Dmb) | Blocks amide N-H groups involved in H-bonding. | Prevents the formation of inter-chain β-sheets. | peptide.com |

| Pseudoproline Dipeptides | Introduces a conformational bend in the peptide backbone. | Effectively disrupts aggregation-prone sequences. | peptide.com |

Yield and Purity Enhancement Strategies for Synthetic Peptides

The successful synthesis of peptides containing bulky amino acid residues like 4-tert-butyl-phenylalanine hinges on the optimization of several key steps to maximize yield and ensure high purity. The steric hindrance imposed by the tert-butyl group can impede coupling reactions and promote the formation of deletion sequences or other impurities.

Optimizing Coupling Conditions: To overcome the steric challenges associated with Fmoc-DL-4-tert-butyl-PHE, the choice of coupling reagents and reaction conditions is critical. The use of highly efficient coupling agents is often necessary to drive the reaction to completion. For instance, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uranium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed to facilitate the formation of the amide bond with sterically demanding amino acids. researchgate.net Extending the coupling times or performing double couplings, where the acylation step is repeated, can also significantly improve the incorporation of the bulky residue.

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to enhance coupling efficiency. tandfonline.comnih.gov The application of microwave energy can accelerate reaction rates, potentially reducing the required coupling time and minimizing the formation of side products.

Preventing Side Reactions: While the 4-tert-butyl-phenylalanine side chain is relatively inert, other residues in the peptide sequence can be prone to side reactions. For example, aspartic acid residues can lead to aspartimide formation, particularly under basic conditions used for Fmoc deprotection. nih.gov This can result in a mixture of by-products that are difficult to separate from the target peptide. nih.gov Careful selection of protecting groups for trifunctional amino acids and optimization of the deprotection conditions, such as using a weaker base or lower temperatures, can mitigate these issues. nih.govpeptide.com

The purity of the Fmoc-amino acid building blocks themselves is paramount. Impurities in the starting materials can be incorporated into the growing peptide chain, leading to termination or modified sequences that are challenging to purify. nih.gov Therefore, using highly pure this compound is a fundamental step in ensuring a high-purity final product. nih.gov

Purification Strategies: Post-synthesis purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is essential to isolate the target peptide from a complex mixture of deletion sequences, truncated peptides, and other impurities. bachem.com The optimization of the HPLC method, including the choice of column, mobile phase composition, and gradient, is crucial for achieving high purity. The presence of the hydrophobic tert-butyl group in the peptide may alter its chromatographic behavior, necessitating adjustments to standard purification protocols.

| Strategy | Rationale for Bulky Residues | Key Considerations |

| Use of High-Activity Coupling Reagents | Overcomes steric hindrance to ensure complete acylation. | Reagents like HATU or PyBOP are often preferred. researchgate.net |

| Microwave-Assisted Synthesis | Accelerates coupling reactions, reducing reaction times and potential side reactions. tandfonline.comnih.gov | Requires specialized equipment and optimization of microwave parameters. |

| Double Coupling | Ensures maximum incorporation of the sterically hindered amino acid. | Increases synthesis time and reagent consumption. |

| Use of High-Purity Building Blocks | Prevents the incorporation of impurities that complicate purification. nih.gov | Verify the purity of this compound before use. |

| Optimized Purification | Separates the target peptide from closely eluting impurities. | The hydrophobic nature of the tert-butyl group may require adjustments to the HPLC method. bachem.com |

This table provides a summary of key strategies to enhance the yield and purity of peptides containing sterically hindered amino acids like 4-tert-butyl-phenylalanine.

Green Chemistry Principles in Fmoc-Based Peptide Synthesis

The traditional reliance of SPPS on large volumes of hazardous solvents and reagents has prompted a shift towards more sustainable and environmentally friendly practices. rsc.orgspinchem.com These green chemistry principles are fully applicable to syntheses involving this compound.

A major focus of greening peptide synthesis is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.com These solvents are widely used for resin swelling, washing, and reaction steps but pose significant environmental and health risks. tandfonline.com Research has identified several greener alternatives that can be employed in Fmoc-SPPS. biotage.com

Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been investigated as potential replacements for DMF. tandfonline.combiotage.com However, the direct substitution of these solvents is not always straightforward, as they possess different physicochemical properties that can affect resin swelling and the solubility of reagents. tandfonline.com

To address this, the use of solvent mixtures has proven effective. For example, a mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) has been shown to effectively solubilize all standard Fmoc-protected amino acids and promote good swelling of common resins like polystyrene. tandfonline.com Similarly, mixtures of Cyrene, sulfolane, or anisole with dimethyl carbonate or diethyl carbonate have been successfully used to replace DMF throughout the entire SPPS process, yielding pharmaceutical-grade peptides. bohrium.comacs.org The development of such green solvent systems allows for a significant reduction in the environmental impact of peptide synthesis without compromising on yield or purity. rsc.org

| Green Solvent/Mixture | Key Advantages | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic alternative to DMF and NMP. biotage.com | biotage.com |

| Cyclopentyl methyl ether (CPME) | Lower toxicity profile compared to traditional solvents. biotage.com | biotage.com |

| γ-Valerolactone (GVL) | Can be used with microwave-assisted SPPS, yielding comparable results to standard methods. tandfonline.com | tandfonline.com |

| Anisole/N-octylpyrrolidone (75:25) | Solubilizes all Fmoc amino acids and provides good resin swelling. tandfonline.com | tandfonline.com |

| Ethyl acetate (B1210297) (EtOAc)/Dimethylsulfoxide (DMSO) | Inexpensive and allows for facile recycling of solvents and reagents. polypeptide.comrsc.org | polypeptide.comrsc.org |

| Dipropyleneglycol dimethylether (DMM) | Low human toxicity and readily biodegradable. nih.gov | nih.gov |

This table highlights some of the sustainable solvent systems developed as alternatives to traditional hazardous solvents in Fmoc-SPPS.

Beyond replacing hazardous solvents, green chemistry in peptide synthesis also emphasizes the reduction of waste through reagent recycling and process optimization. spinchem.comadvancedchemtech.com A significant portion of the waste generated during SPPS comes from the repetitive washing steps. advancedchemtech.com

One effective strategy is the recycling of the Fmoc-deprotection reagent. For instance, the piperidine (B6355638) solution used in the second deprotection step can be collected and reused for the first deprotection step of the subsequent cycle, reducing reagent consumption by up to 50%. mdpi.comnih.gov Similarly, the final solvent washes after the deprotection step can be recycled for the initial washes of the next cycle, cutting down solvent usage by 25-30%. mdpi.comnih.gov

The "ReGreen SPPS" protocol, which utilizes ethyl acetate and dimethylsulfoxide as solvents, has demonstrated a facile process for recycling not only the solvents but also the coupling agent Oxyma (ethyl (hydroxyimino)cyanoacetate). polypeptide.comrsc.org This approach significantly lowers the environmental factor (E-factor) of the synthesis process. rsc.org

Technological innovations also contribute to waste minimization. The use of rotating bed reactors (RBRs) can enhance the ratio of the solid phase to the liquid phase, thereby reducing solvent consumption by up to 82% compared to conventional SPPS methods. nih.govdiva-portal.org Another innovative approach is "in situ Fmoc removal," where the deprotection and coupling steps are combined into a single step without intermediate filtration. digitellinc.comrsc.org This strategy can reduce solvent consumption by as much as 75% by minimizing the number of washing cycles. rsc.org

| Technique | Principle | Waste Reduction |

| Deprotection Reagent Recycling | Reusing the piperidine solution from the second deprotection step for the first step of the next cycle. mdpi.comnih.gov | Reduces deprotection reagent usage by up to 50%. mdpi.comnih.gov |

| Solvent Wash Recycling | Reusing the final wash solvents for the initial washes of the subsequent cycle. mdpi.comnih.gov | Reduces solvent usage by 25-30%. mdpi.comnih.gov |

| ReGreen SPPS | Utilizes recyclable solvents (EtOAc/DMSO) and coupling agents (Oxyma). polypeptide.comrsc.org | Significantly lowers the overall E-factor of the synthesis. rsc.org |

| Rotating Bed Reactors (RBRs) | Maximizes the solid-to-liquid ratio, requiring less solvent for washing and reactions. nih.govdiva-portal.org | Can reduce solvent consumption by up to 82%. diva-portal.org |

| In Situ Fmoc Removal | Combines coupling and deprotection into a single step, eliminating intermediate washing. digitellinc.comrsc.org | Reduces solvent consumption by up to 75%. rsc.org |

This table summarizes various techniques for reagent recycling and waste minimization in Fmoc-based solid-phase peptide synthesis.

Analytical and Characterization Techniques in Fmoc Dl 4 Tert Butyl Phe Peptide Synthesis

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is an indispensable tool in Fmoc-based solid-phase peptide synthesis (SPPS). It is used extensively for assessing the purity of the initial Fmoc-DL-4-tert-butyl-PHE building block and for monitoring the progress of critical reactions throughout the synthesis process.

The purity of the Fmoc-amino acid derivative is paramount, as any impurities can be incorporated into the growing peptide chain, leading to deletion sequences or other modifications that complicate purification and compromise the final product's integrity. Commercial suppliers of this compound typically provide HPLC-based purity specifications, which are often greater than 95-98%. chemimpex.comchemimpex.com It is crucial that HPLC analysis can separate the main compound from potential amino-acid-related impurities, such as dipeptides or free amino acids. sigmaaldrich.commerckmillipore.com Traces of acetic acid, which can act as a capping agent, are a significant concern as they are not readily detectable by RP-HPLC and can lead to chain termination. sigmaaldrich.comnih.gov

HPLC is also a powerful technique for monitoring reaction kinetics, particularly the removal of the Fmoc protecting group. creative-peptides.com The deprotection step, typically performed with a piperidine (B6355638) solution in DMF, releases dibenzofulvene (DBF) and its piperidine adduct, both of which are strong chromophores. chempep.com By analyzing aliquots of the reaction solution over time, the disappearance of the Fmoc-peptide and the appearance of the cleavage byproducts can be tracked to ensure the reaction goes to completion. researchgate.net This quantitative monitoring allows for the optimization of deprotection times, which is especially important for "difficult sequences" where steric hindrance may slow down the reaction. nih.gov

Table 1: HPLC Analysis Parameters for Fmoc-Amino Acid Purity

| Parameter | Typical Specification/Observation | Significance in Peptide Synthesis |

| Purity of this compound | ≥95% to ≥98% chemimpex.comchemimpex.com | Ensures high quality of the final peptide by minimizing the incorporation of impurities. |

| Enantiomeric Purity | Often specified as ≥99.8% for individual enantiomers sigmaaldrich.com | Prevents the incorporation of undesired D- or L-isomers into the peptide chain. |

| Potential Impurities | Dipeptides, free amino acids, β-alanyl adducts, acetate (B1210297) sigmaaldrich.commerckmillipore.comnih.gov | Can lead to deletion or modified sequences and premature chain termination. |

| Reaction Monitoring | Tracking disappearance of starting material (e.g., Fmoc-Val-OH) and appearance of byproduct (DBF) researchgate.net | Confirms the completion of the Fmoc deprotection step before proceeding with the next coupling cycle. |

Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Determination

Mass spectrometry is a definitive analytical technique used to confirm the identity and structural integrity of this compound and the resulting peptides. It provides a precise determination of the molecular weight, which serves as a primary confirmation that the correct molecule has been synthesized.

For the starting material, this compound, mass spectrometry verifies that the molecular weight matches the calculated value based on its chemical formula. This confirmation is crucial for quality control before its use in peptide synthesis. Techniques like Electrospray Ionization (ESI) are commonly coupled with mass analyzers such as Time-of-Flight (TOF) to provide high resolution and mass accuracy, often better than 20 ppm (0.002%). lcms.cz

Throughout the synthesis and upon completion, MS is used to analyze the peptide product. After cleavage from the solid support, the crude peptide is analyzed to confirm the mass of the full-length product. thermofisher.com This analysis can also identify the presence of deletion sequences (from incomplete coupling) or truncated sequences (from incomplete deprotection or capping), which would have lower molecular weights than the target peptide. The high accuracy of modern mass spectrometers allows for confident confirmation of the peptide's elemental composition. lcms.cz

Table 2: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₉NO₄ | chemimpex.comchemimpex.com |

| Molecular Weight (Calculated) | 443.53 g/mol | scbt.com |

| Molecular Weight (Reported) | 443.56 g/mol | chemimpex.comchemimpex.com |

Qualitative Assays for Reaction Completion and Efficiency (e.g., Kaiser Test, Bromophenol Blue Test)

In addition to instrumental methods, rapid and simple qualitative colorimetric assays are essential for real-time monitoring of reaction completion at the solid phase. These tests are performed on a small sample of resin beads to check for the presence or absence of free primary or secondary amines, indicating the status of the coupling or deprotection steps. chempep.comsemanticscholar.org

The Kaiser test , based on the reaction of ninhydrin with primary amines, is one of the most widely used methods. peptide.com A few resin beads are heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine. luxembourg-bio.comiris-biotech.de The presence of free primary amines (indicating an incomplete coupling reaction or a complete deprotection) results in an intense blue color on the beads and in the solution. chempep.compeptide.com A negative result (colorless or yellow) signifies that the coupling reaction is complete and all amino groups are protected. chempep.com However, the Kaiser test is not reliable for secondary amines, such as N-terminal proline, and can sometimes give false positives if overheated, which can cause premature Fmoc group removal. semanticscholar.orgpeptide.com

The Bromophenol Blue (BPB) test is another useful qualitative assay. nih.gov This test is based on the acid-base interaction between the indicator dye and the basic free amino group on the peptide-resin. peptide.com After washing the resin sample, a solution of bromophenol blue is added. If free amines are present, they will be protonated, and the resin beads will turn blue, indicating an incomplete coupling. nih.gov This test has the advantage of also giving a positive result for secondary amines. peptide.com

Table 3: Summary of Qualitative Assays for Reaction Monitoring

| Test | Principle | Reagents | Positive Result (Free Amine) | Negative Result (No Free Amine) |

| Kaiser Test | Ninhydrin reacts with primary amines to form "Ruhemann's purple" luxembourg-bio.com | 1. Ninhydrin in ethanol2. Phenol in ethanol3. KCN in pyridine iris-biotech.detemple.edu | Intense blue color chempep.compeptide.com | Colorless to yellow chempep.com |

| Bromophenol Blue Test | Acid-base indicator binds to basic free amino groups peptide.com | Solution of Bromophenol Blue nih.gov | Blue resin beads nih.gov | Orange or yellow beads iris-biotech.de |

Future Directions and Emerging Research in the Synthesis of Peptides Incorporating 4 Tert Butyl Phenylalanine

Innovation in Protecting Group Chemistry and Orthogonal Strategies

The success of complex peptide synthesis hinges on the strategic use of protecting groups and orthogonal protection schemes. researchgate.netnih.gov The most prevalent method, the Fmoc/tBu strategy, utilizes the base-labile Fmoc group for temporary α-amino protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection. seplite.compeptide.com This orthogonality, where one class of protecting groups can be removed without affecting the other, is fundamental to stepwise peptide assembly. researchgate.netnih.gov

Future research in this area is focused on several key innovations:

Novel Protecting Groups: While Fmoc is highly effective, its removal with piperidine (B6355638) can sometimes lead to side reactions like aspartimide formation. peptide.comresearchgate.net Research is ongoing to develop alternative α-amino protecting groups that can be removed under even milder or different conditions, enhancing compatibility with sensitive sequences or modifications.

Advanced Orthogonal Schemes: For the synthesis of highly complex, modified, or cyclic peptides, more than two levels of orthogonal protection are often required. researchgate.netacs.org The development of new protecting groups that are cleaved by alternative mechanisms (e.g., photolabile groups, or those removed by specific enzymes or metal catalysts) is a major area of investigation. acs.orgnih.gov This allows for selective deprotection of specific sites on a peptide while it is still attached to the solid support, enabling intricate modifications. peptide.com

Protecting Group-Free Synthesis: A greener and more efficient approach involves "protecting group-free" strategies. rsc.org One emerging method uses cholinium amino acid ionic liquids (ChAAILs) which can act as a self-solvating and catalyzing environment, potentially eliminating the need for traditional protecting groups in certain polymer modification reactions. rsc.org While still in early stages for general peptide synthesis, this represents a significant long-term goal in sustainable chemistry.

| Strategy | α-Amino Protection | Side-Chain Protection | Cleavage Condition (α-Amino) | Cleavage Condition (Side-Chain) | Key Advantage |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Pbf (Acid-labile) | Piperidine (Base) | TFA (Acid) | High orthogonality, mild deprotection cycles. nih.govseplite.com |

| Boc/Bzl | Boc (Acid-labile) | Bzl, Z (Hydrogenolysis/Strong Acid) | TFA (Acid) | HF (Strong Acid) | Classic method, useful for specific applications. nih.gov |

| Emerging Strategies | Photolabile, Enzymatic | Palladium-labile, Fluoride-labile | Light, Specific Enzymes | Pd catalysts, Fluoride ions | Enables multi-level orthogonality for complex modifications. acs.org |

Development of Advanced Coupling and Deprotection Technologies

The formation of the amide bond between amino acids is the core reaction in peptide synthesis. For sterically hindered residues like 4-tert-butyl-phenylalanine, this step can be slow and inefficient, leading to incomplete reactions and deletion sequences. Likewise, the removal of the Fmoc protecting group can be challenging in certain contexts.

Advanced Coupling Reagents: The development of coupling reagents has moved from early carbodiimides like Dicyclohexylcarbodiimide (DCC) to more efficient onium salt-based reagents. uni-kiel.debachem.com These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species. sigmaaldrich.com

Aminium/Uronium and Phosphonium Salts: Reagents such as HBTU, HATU, and PyBOP have become standard due to their high efficiency and the low risk of racemization. bachem.comsigmaaldrich.com HATU, which is based on the additive HOAt, is particularly effective for difficult couplings, including those involving N-methylated or other bulky amino acids. sigmaaldrich.comacs.org

Next-Generation Reagents: To improve safety and efficiency, newer reagents have been developed. COMU, for example, is based on the additive Oxyma Pure, which is a safer and more soluble alternative to the potentially explosive HOBt and HOAt. bachem.com COMU has shown coupling efficiencies comparable to HATU and is well-suited for microwave-accelerated synthesis. bachem.com Reagents that generate amino acid fluorides in situ, such as TFFH, are also highly effective for coupling sterically demanding amino acids. bachem.com

Advanced Deprotection Technologies: The standard deprotection reagent for the Fmoc group is a solution of piperidine in a polar aprotic solvent. seplite.com However, research continues to optimize this step.

Faster Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.com This can shorten cycle times in automated synthesis but must be used with caution as it can promote side reactions like aspartimide formation. peptide.com

Greener Methodologies: A significant future direction is the move toward more sustainable chemical processes. Recent studies have demonstrated that Fmoc/t-Bu SPPS can be performed under aqueous conditions using specific resins and a mixture of water with a green solvent, PolarClean. nih.gov This approach not only replaces hazardous solvents but also allows for the recycling and reuse of the synthesis waste, aligning with the principles of a circular economy. nih.gov

| Reagent | Type | Additive Base | Key Features |

|---|---|---|---|

| HBTU/TBTU | Aminium/Uronium | HOBt | Popular, water-soluble by-products, effective for standard couplings. bachem.com |

| HATU | Aminium/Uronium | HOAt | Highly efficient for sterically hindered couplings due to the reactivity of HOAt. sigmaaldrich.comacs.org |

| PyBOP | Phosphonium | HOBt | Generates OBt esters, widely used for difficult couplings. sigmaaldrich.com |

| COMU | Aminium/Uronium | Oxyma Pure | Safer (non-explosive additive), high efficiency, good solubility. bachem.com |

Automation and High-Throughput Synthesis Methodologies

The principles of solid-phase peptide synthesis, developed by Bruce Merrifield, are inherently suited for automation. nih.gov Attaching the growing peptide chain to a solid support simplifies the process by allowing reagents and by-products to be washed away without intermediate purification steps. nih.gov The use of Fmoc chemistry, with its mild deprotection conditions and UV-active by-product for monitoring, further enhanced the ease of automation. nih.gov

Automated Synthesizers: Modern peptide synthesizers have become essential tools in research and industry. nih.gov They offer precise control over reaction times, reagent delivery, and washing steps, leading to more reliable and reproducible synthesis of complex peptides, including those containing FMOC-DL-4-tert-butyl-PHE. bachem.com Automation significantly reduces manual labor and allows for 24/7 operation, increasing throughput. bachem.com

Flow Chemistry: A major advancement is the development of automated fast-flow peptide synthesis (AFPS). amidetech.commit.edu Instead of traditional batch-wise reactions, AFPS uses HPLC pumps to continuously deliver reagents over the solid support at elevated temperatures. amidetech.commit.edu This technology dramatically reduces synthesis times, with amino acid incorporation possible in under a minute, allowing for the production of protein chains over 150 amino acids long in a matter of hours. nih.govamidetech.com

High-Throughput Platforms: For applications in drug discovery and materials science, the ability to synthesize and screen large libraries of peptides is crucial. bath.ac.uk High-throughput platforms enable the fully automated parallel synthesis of thousands of unique peptide sequences on a small scale. bath.ac.uk This allows researchers to rapidly investigate how substitutions, such as the inclusion of 4-tert-butyl-phenylalanine, affect a peptide's binding affinity, stability, or function, accelerating the discovery of new lead compounds. bath.ac.uk

Applications in Biomedical and Material Sciences

The unique structural properties imparted by 4-tert-butyl-phenylalanine make it an attractive component for designing peptides with novel functions. The bulky, hydrophobic tert-butyl group can be used to restrict the conformational flexibility of the peptide backbone, enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and increase lipophilicity to improve membrane permeability. chemimpex.com

Biomedical Applications:

Therapeutic Peptides: The enhanced stability and tailored conformations offered by incorporating unnatural amino acids are critical in drug design. chemimpex.compitt.edu Peptides containing 4-tert-butyl-phenylalanine are explored for various therapeutic areas, including oncology and immunology, where precise targeting and longer half-life are desired. chemimpex.comnih.gov For example, the bulky side chain can be a key pharmacophore for inhibitors of protein-protein interactions, which are often considered "undruggable" targets. mdpi.orgbath.ac.uk

Biomaterials for Regenerative Medicine: Self-assembling peptides are being developed as advanced biomaterials. genscript.comnih.gov Synthetic peptides can form hydrogels that serve as scaffolds for tissue engineering and stem cell therapies. genscript.com Incorporating residues like 4-tert-butyl-phenylalanine can modulate the hydrophobic interactions that drive self-assembly, allowing for fine-tuning of the hydrogel's mechanical properties and biocompatibility. genscript.comrsc.org

Drug Delivery: The increased lipophilicity provided by the tert-butyl group can improve a peptide's ability to cross cell membranes, which is a major challenge in drug delivery. chemimpex.com This makes it a valuable modification for creating cell-penetrating peptides or for improving the oral bioavailability of peptide drugs.

Material Sciences:

Material-Binding Peptides: An emerging field involves the design of peptides that can specifically bind to inorganic or synthetic material surfaces. rsc.orgnih.gov These material-binding peptides (MBPs) are being developed for applications in biocatalysis (immobilizing enzymes), bioactive coatings, and environmental monitoring, such as detecting microplastics. rsc.org The inclusion of hydrophobic residues like 4-tert-butyl-phenylalanine can play a crucial role in the binding interactions between the peptide and a non-polar material surface.

Fluorinated Materials: While not directly related to the tert-butyl group, the broader field of incorporating unnatural amino acids extends to fluorinated variants. Fluorination can dramatically alter the physiochemical properties of peptides, leading to enhanced thermal and chemical stability, which is highly desirable for creating robust peptide-based materials for various biomedical applications. mdpi.com

常见问题

Basic Question: What are the standard protocols for synthesizing and characterizing FMOC-DL-4-tert-butyl-PHE in peptide chemistry?

Methodological Answer:

this compound is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps include:

-

Coupling : Use HBTU/HOBt or Oxyma-DIC as activators in DMF, with a 3- to 5-fold molar excess of the amino acid derivative.

-

Deprotection : 20% piperidine in DMF for Fmoc-group removal.

-

Characterization : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for purity assessment. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. NMR (¹H and ¹³C) validates structural integrity, focusing on tert-butyl proton signals at ~1.3 ppm .

2-谷歌学术04:48

-

Reference : Standardize protocols using peer-reviewed SPPS methodologies and cross-validate with orthogonal techniques to minimize batch variability.

Basic Question: How do researchers address solubility challenges during purification of this compound?

Methodological Answer:

The tert-butyl group enhances hydrophobicity, requiring tailored solvent systems:

- Mobile Phase Optimization : Use gradient elution with high organic content (e.g., 60–90% acetonitrile in water).

- Preparative HPLC : Adjust pH with 0.1% TFA to improve peak resolution.

- Alternative Solvents : Test DCM:MeOH (9:1) or THF for recrystallization.

- Critical Note : Monitor solubility during SPPS to prevent aggregation, which can lead to truncated sequences.

Advanced Question: How does the tert-butyl group in this compound influence stability under acidic cleavage conditions?

Methodological Answer:

The tert-butyl group is acid-labile but stable under standard Fmoc deprotection conditions (piperidine). For cleavage from resin:

- TFA Sensitivity : Use milder cleavage cocktails (e.g., 95% TFA with scavengers like triisopropylsilane) to minimize tert-butyl side-chain degradation.

- Kinetic Analysis : Monitor cleavage efficiency via LC-MS over time (0.5–3 hours) to identify optimal durations.

- Structural Confirmation : Post-cleavage, use circular dichroism (CD) spectroscopy to verify retention of stereochemical integrity in peptides .

Advanced Question: What experimental strategies resolve contradictions in the stereochemical impact of DL-4-tert-butyl-PHE on peptide conformation?

Methodological Answer:

Contradictions in reported conformational effects (e.g., α-helix vs. β-sheet propensity) require:

- Comparative CD Studies : Analyze peptides synthesized with L- and D-forms under identical conditions (pH, temperature).

- Molecular Dynamics (MD) Simulations : Model tert-butyl interactions with adjacent residues to predict steric or electronic influences.

- Crystallography : If crystallization fails, use 2D-NMR (NOESY) to assess inter-proton distances and validate MD predictions.

- Triangulation : Cross-reference findings with existing databases (e.g., Cambridge Structural Database) to identify trends .

Advanced Question: How to troubleshoot discrepancies between HPLC purity data and biological activity in this compound-containing peptides?

Methodological Answer:

Discrepancies may arise from:

- Hidden Impurities : Use LC-MS/MS to detect trace byproducts (e.g., diastereomers or truncated sequences).

- Aggregation : Perform dynamic light scattering (DLS) to assess particulate formation.

- Bioactivity Assays : Repeat assays with orthogonal methods (e.g., SPR vs. ELISA) to rule out false positives.

- Case Study : A 2023 study resolved similar issues by coupling size-exclusion chromatography with MALDI-TOF to isolate bioactive monomers from aggregates .

Methodological Guidance: How to design a literature review strategy for tracking this compound applications in novel peptide architectures?

Methodological Answer:

- Keyword Alerts : Set Google Scholar alerts for "this compound" + "peptide self-assembly" or "stereochemical modulation" .

- Citation Tracking : Use tools like Web of Science to follow seminal papers (e.g., SPPS optimization studies post-2020).

- Database Mining : Search PubChem for linked bioactivity data and cross-reference with Zenodo for preprint methodologies.

- Critical Evaluation : Prioritize studies with rigorous analytical validation (e.g., ≥95% HPLC purity, dual detection methods).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。